5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazoline ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps:
Formation of the Pyrazoline Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazoline ring.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Final Compound: The final step involves the coupling of the pyrazoline derivative with a suitable carboxylic acid derivative under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Known for its antioxidant properties.
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Used in the synthesis of various pharmaceuticals.
4-Hydroxy-3,5-dimethoxybenzoic acid: Studied for its potential anti-inflammatory effects.
Uniqueness
5-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of a pyrazoline ring and multiple methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N2O6 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-29-17-9-7-15(8-10-17)21-14-20(16-11-18(30-2)13-19(12-16)31-3)24-25(21)22(26)5-4-6-23(27)28/h7-13,21H,4-6,14H2,1-3H3,(H,27,28) |
InChI Key |
IDNXZOLYZGPHMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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